Acetyl-methanesulfonic acid

Description

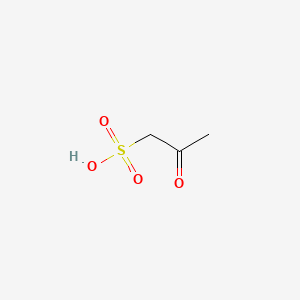

Structure

3D Structure

Properties

Molecular Formula |

C3H6O4S |

|---|---|

Molecular Weight |

138.14 g/mol |

IUPAC Name |

2-oxopropane-1-sulfonic acid |

InChI |

InChI=1S/C3H6O4S/c1-3(4)2-8(5,6)7/h2H2,1H3,(H,5,6,7) |

InChI Key |

ZYKVCFGIFGTEPR-UHFFFAOYSA-N |

SMILES |

CC(=O)CS(=O)(=O)O |

Canonical SMILES |

CC(=O)CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Acetyl Methanesulfonic Acid

Established Preparative Routes

The most well-documented and conventional method for synthesizing acetyl-methanesulfonic acid involves the direct reaction of acetyl halides with methanesulfonic acid. This route is effective for producing the compound on a significant scale.

Synthesis from Acetyl Halides and Methanesulfonic Acid

The primary established route involves the reaction of an acetyl halide, most commonly Acetyl Chloride, with Methanesulfonic Acid. researchgate.netchemicalbook.com This reaction forms the mixed anhydride (B1165640), this compound, with the concurrent evolution of hydrogen chloride gas. The reaction is a direct condensation and is widely cited as the principal method for laboratory and large-scale preparation. chemicalbook.com The formation of this mixed anhydride makes it a more powerful acylating agent than acetic anhydride itself. Another potential reactant from this class is acetic anhydride, which reacts with methanesulfonic acid to generate acetyl methanesulfonate (B1217627), noted as a strong acylating agent. rsc.orgsemanticscholar.org

Optimization of Reaction Conditions and Yield

Optimization of the synthesis from acetyl chloride and methanesulfonic acid focuses on driving the reaction to completion and purifying the final product. A large-scale preparation (1 mole) can be achieved by heating the reactants at reflux, which facilitates the removal of the HCl byproduct and pushes the equilibrium toward the product. researchgate.netchemicalbook.com Subsequent fractional distillation under high vacuum is employed to isolate the pure compound, leading to a reported yield of 85%. researchgate.netchemicalbook.com

A key challenge in the synthesis is the removal of any unreacted methanesulfonic acid, which is the main impurity. chemicalbook.com A specific purification protocol involves refluxing the crude product with redistilled acetyl chloride for an extended period (6-10 hours). chemicalbook.com This procedure ensures that any remaining methanesulfonic acid is consumed. The completion of this step is monitored by the cessation of HCl gas evolution. chemicalbook.com

Table 1: Optimized Reaction and Purification Parameters

| Parameter | Condition | Purpose | Yield | Source(s) |

|---|---|---|---|---|

| Reaction | Heating at reflux | To drive the reaction to completion by removing HCl gas. | 85% | researchgate.net, chemicalbook.com |

| Initial Purification | Fractional Distillation | To isolate the product from reactants and byproducts. | researchgate.net, chemicalbook.com |

| Impurity Removal | Reflux with excess Acetyl Chloride (6-10 hours) | To remove the primary impurity, Methanesulfonic Acid. | | chemicalbook.com |

Development of Novel Synthetic Pathways

While the reaction between an acetyl source and a methanesulfonyl source remains the cornerstone of this compound synthesis, variations in the activating agent offer an alternative pathway. Instead of using methanesulfonic acid directly, its anhydride, Methanesulfonic anhydride (MSAA), can be used. MSAA is noted as an excellent reagent for improving Friedel-Crafts acylation reactions. ias.ac.in It can be prepared by the dehydration of methanesulfonic acid with a strong dehydrating agent like phosphorus pentoxide. wikipedia.org The use of MSAA in reactions with carboxylic acids, such as acetic acid, is a known method for esterification, which proceeds through the formation of a mixed anhydride intermediate. wikipedia.org This approach, reacting acetic acid with pre-formed methanesulfonic anhydride, represents a viable, though less direct, alternative to the use of acetyl chloride.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical reagents. The use of Methanesulfonic acid (MSA) in the synthesis of its acetylated derivative aligns with several of these principles. MSA is considered a "green acid" because it is readily biodegradable and is less toxic and corrosive than many traditional mineral acids. springerprofessional.deresearchgate.netorientjchem.org

Table 2: Compound Names

| Compound Name |

|---|

| Acetic acid |

| Acetic anhydride |

| Acetyl Chloride |

| This compound |

| Hydrogen chloride |

| Methanesulfonic acid |

| Methanesulfonic anhydride |

| Phosphorus pentoxide |

Spectroscopic and Structural Elucidation of Acetyl Methanesulfonic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the covalent framework of organic molecules. For acetyl-methanesulfonic acid, ¹H and ¹³C NMR spectra provide direct evidence for the presence and connectivity of the acetyl and methanesulfonyl groups.

The ¹H NMR spectrum is expected to show two distinct singlets, corresponding to the two methyl groups which are in different chemical environments. The protons of the acetyl group (H₃C-C=O) are adjacent to a carbonyl group, while the protons of the methanesulfonyl group (H₃C-SO₂) are attached to the sulfur atom of the sulfonyl group. This results in different electronic shielding and, consequently, different chemical shifts.

Similarly, the ¹³C NMR spectrum provides confirmation of the carbon skeleton. It should display three signals: one for the carbonyl carbon and two for the methyl carbons. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.

While specific experimental spectra from the primary literature are noted, the expected chemical shifts based on established principles are summarized below. dss.go.thudel.edudatapdf.com

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Acetyl (CH₃-C=O) | 2.2 - 2.5 | Singlet | 3H |

| Methanesulfonyl (CH₃-SO₂) | 3.0 - 3.5 | Singlet | 3H |

| Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Methanesulfonyl (CH₃-SO₂) | 35 - 45 |

| Acetyl (CH₃-C=O) | 20 - 30 |

Although one-dimensional NMR is sufficient for the structural confirmation of this simple molecule, advanced two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be employed for unequivocal assignment. An HSQC experiment would correlate the proton signals directly to their attached carbon atoms, while an HMBC experiment would reveal long-range (2-3 bond) correlations, such as from the acetyl protons to the carbonyl carbon, confirming the acetyl fragment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. researchgate.net For this compound, these methods confirm the presence of the carbonyl and sulfonyl groups. The IR and Raman spectra are complementary, as some vibrations may be strong in one and weak or absent in the other.

The key vibrational modes for this compound include the stretching of the carbonyl group (C=O), the asymmetric and symmetric stretching of the sulfonyl group (SO₂), and various stretches and bends associated with the methyl groups and the anhydride (B1165640) backbone (C-O-S). The C=O stretching frequency in such a mixed anhydride is expected to be high, reflecting the electron-withdrawing nature of the adjacent methanesulfonate (B1217627) group. The SO₂ stretching frequencies are characteristic of methanesulfonyl compounds. nih.govnih.govrsc.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | -CH₃ | 2900 - 3000 | Medium |

| C=O Stretch | Anhydride C=O | 1780 - 1820 | Strong (IR) |

| SO₂ Asymmetric Stretch | -SO₂- | 1350 - 1400 | Strong (IR) |

| SO₂ Symmetric Stretch | -SO₂- | 1150 - 1200 | Strong (IR) |

| C-O Stretch | C-O-S | 1000 - 1100 | Medium-Strong |

| S-O Stretch | C-O-S | 800 - 950 | Medium-Strong |

High-Resolution Mass Spectrometry for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS would confirm the molecular formula of C₃H₆O₄S by matching the experimentally measured monoisotopic mass to the theoretically calculated value.

The analysis would likely be performed using a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. The precise mass of this ion allows for the unambiguous determination of the elemental formula.

While detailed fragmentation studies are not widely reported, the mixed anhydride linkage is the most likely site of cleavage under higher energy conditions. Plausible fragmentation pathways would involve the loss of neutral molecules or the formation of stable cations, such as the acetyl cation (CH₃CO⁺) at m/z 43.01839.

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₆O₄S |

| Calculated Monoisotopic Mass | 137.99868 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 139.00646 |

X-ray Crystallography in Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

As of the latest review of scientific literature, a crystal structure for this compound has not been reported. However, the compound is a low-melting solid (mp 33–36 °C), making it a suitable candidate for this type of analysis, provided that single crystals of sufficient quality can be grown. dss.go.th

If a crystallographic analysis were performed, it would provide invaluable data, including:

Definitive Bond Lengths: The exact lengths of the C=O, S=O, C-O, and S-O bonds.

Key Bond Angles: The angles around the central anhydride linkage (e.g., C-O-S angle) and the geometry of the sulfonyl group (O-S-O angle).

Solid-State Conformation: The preferred dihedral angle between the acetyl and methanesulfonyl groups in the crystalline form.

Intermolecular Interactions: An understanding of how the molecules pack in the solid state, revealing any significant non-covalent interactions like dipole-dipole forces that dictate the crystal structure.

The structural determination of other mixed anhydrides by X-ray crystallography has been reported, demonstrating the feasibility and utility of this technique for this class of compounds. pnas.orgdntb.gov.ua

Conformational Analysis and Stereochemical Considerations

This compound is an acyclic molecule that possesses conformational flexibility due to rotation around its single bonds. The most significant rotations are those around the C(O)-O and O-SO₂ single bonds of the anhydride linkage. These rotations give rise to different conformational isomers, or conformers. researchgate.netacs.org

Rotation about the O-S Bond: This rotation would influence the relative positions of the acetyl group and the two sulfonyl oxygens. Staggered conformations are generally lower in energy than eclipsed ones.

Rotation about the C-O Bond: This rotation determines the orientation of the carbonyl group relative to the O-S bond.

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model the potential energy surface of this compound. Such calculations would predict the geometries of the stable conformers, their relative energies, and the energy barriers to interconversion between them. Without experimental data, it is presumed that the molecule adopts a conformation that minimizes steric repulsion between the two methyl groups while also minimizing the repulsion between the lone pairs on the oxygen atoms and the bonding electrons.

Chemical Reactivity and Reaction Mechanisms of Acetyl Methanesulfonic Acid

Acyl Transfer Reactions

Acyl transfer reactions are fundamental in organic synthesis, and acetyl-methanesulfonic acid serves as a highly effective acetylating agent. researchgate.net These reactions, also known as nucleophilic acyl substitutions, involve the substitution of the methanesulfonate (B1217627) group by a nucleophile. libretexts.org

The mechanism of acetylation using this compound follows the general pathway of nucleophilic acyl substitution. libretexts.org The reaction is initiated by the attack of a nucleophile (such as an alcohol, amine, or an electron-rich aromatic ring) on the electrophilic carbonyl carbon of the acetyl group. This leads to the formation of a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, expelling the highly stable methanesulfonate anion as a leaving group to yield the acetylated product. libretexts.org

For instance, in the acetylation of an alcohol (R'-OH), the alcohol's oxygen atom acts as the nucleophile. The process can be summarized in two principal steps:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of this compound.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and ejecting the methanesulfonate ion. A final deprotonation step yields the ester product and methanesulfonic acid.

Methanesulfonic acid (MSA) and its anhydride (B1165640) (MSAA) are known to be excellent promoters for acylation and related reactions, underscoring the inherent reactivity of the acetyl-methanesulfonate system. iau.irias.ac.in The use of MSAA, for example, promotes the S-carbonylation of thiols by forming a mixed anhydride intermediate in situ, which is then attacked by the thiol. ias.ac.in Similarly, MSA has been used as a catalyst for the direct C-acylation of phenols, where it is believed to activate the acylating agent. iau.ir this compound, being a pre-formed mixed anhydride, provides a direct and highly reactive route for these transformations. researchgate.net

The kinetics and thermodynamics of acyl transfer reactions are significantly influenced by the nature of the leaving group. The methanesulfonate anion is the conjugate base of a strong acid (methanesulfonic acid, pKa ≈ -1.9), making it a very weak base and an excellent leaving group. nih.govatamanchemicals.com This property makes the acyl transfer reaction from this compound both kinetically rapid and thermodynamically favorable.

Kinetic Factors: Kinetically, the reaction is fast because the high electrophilicity of the carbonyl carbon (due to the electron-withdrawing effect of the adjacent methanesulfonyloxy group) lowers the activation energy for the nucleophilic attack. researchgate.net Furthermore, the low energy barrier for the collapse of the tetrahedral intermediate, facilitated by the excellent leaving group, contributes to a high reaction rate. researchgate.net

The table below provides a conceptual comparison of the relative reactivity of this compound with other common acetylating agents.

| Acetylating Agent | Leaving Group | pKa of Conjugate Acid | Relative Reactivity |

| Acetic Anhydride | Acetate (CH₃COO⁻) | ~4.76 | High |

| Acetyl Chloride | Chloride (Cl⁻) | ~-7 | Very High |

| This compound | Methanesulfonate (CH₃SO₃⁻) | ~-1.9 | Extremely High |

This table is illustrative and ranks reactivity based on the leaving group's ability, which is inversely related to the pKa of its conjugate acid.

Cleavage Reactions Mediated by this compound

This compound is a potent reagent for the cleavage of certain types of chemical bonds, notably in ethers and activated cyclopropanes. researchgate.net

Ethers are generally unreactive, but they can be cleaved under strongly acidic conditions. libretexts.org this compound facilitates this cleavage through a mechanism involving the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). wikipedia.orgmasterorganicchemistry.com

The specific pathway, either Sₙ1 or Sₙ2, depends on the structure of the ether. wikipedia.org

Sₙ2 Mechanism: For ethers with primary or methyl groups, the methanesulfonate anion will act as a nucleophile and attack the less sterically hindered carbon, displacing the alcohol. The resulting alcohol is then acetylated by another molecule of the reagent. libretexts.orgmasterorganicchemistry.com

Sₙ1 Mechanism: For ethers with tertiary, benzylic, or allylic groups, the protonated ether can cleave to form a stable carbocation and an alcohol molecule. libretexts.orgwikipedia.org The carbocation is subsequently trapped by the methanesulfonate anion.

In both cases, the final products are an alkyl methanesulfonate and an acetylated alcohol (ester), demonstrating the dual functionality of the reagent.

This compound is also effective for cleaving activated cyclopropane (B1198618) rings, such as those found in cyclopropyl (B3062369) ketones. researchgate.net The high ring strain of cyclopropanes (approximately 29.0 kcal/mol) makes them susceptible to ring-opening reactions, especially when activated by adjacent functional groups. wikipedia.org

The mechanism is initiated by the interaction of the reagent with the cyclopropane derivative. In the case of a cyclopropyl ketone, the carbonyl oxygen can be protonated or complexed by the acidic reagent, which enhances the electron-withdrawing nature of the ketone and polarizes the cyclopropane C-C bonds. This "activation" facilitates the cleavage of one of the internal cyclopropane bonds to relieve ring strain, leading to a carbocationic intermediate. acs.orgethernet.edu.et This intermediate is then attacked by the methanesulfonate nucleophile to yield a 1,3-difunctionalized ring-opened product. nih.gov The reaction is driven by the release of ring strain and the formation of stable products.

Electrophilic Properties and Acid-Catalyzed Pathways

The electrophilic character of this compound is central to its reactivity. The molecule possesses two key electrophilic sites: the carbonyl carbon of the acetyl group and the sulfur atom of the methanesulfonate group. The primary electrophilic role, however, is that of an acylating agent, effectively delivering an acetyl group (CH₃CO⁺ equivalent) to a nucleophile. mdpi.com

The strong electron-withdrawing nature of the methanesulfonate group makes the acetyl group exceptionally electrophilic, far more so than in acetic anhydride or even acetyl chloride. This heightened electrophilicity allows it to participate in reactions that may be sluggish with conventional acylating agents, such as the Friedel-Crafts acylation of less reactive aromatic rings. researchgate.net

Furthermore, this compound can be considered a source of methanesulfonic acid, a strong Brønsted acid. atamanchemicals.com Methanesulfonic acid is a well-established catalyst for a variety of acid-catalyzed reactions, including esterifications, alkylations, and Friedel-Crafts reactions. iau.irthieme-connect.de In reactions where this compound is used, it can initiate acid-catalyzed pathways either directly or through the in situ generation of methanesulfonic acid following the acyl transfer step. This dual capacity as both a potent electrophile and a source for a strong acid catalyst makes it a versatile reagent in organic synthesis. The environment it creates can be considered superacidic, capable of protonating even weak bases and activating substrates for subsequent reactions. nih.gov

Applications of Acetyl Methanesulfonic Acid in Organic Synthesis

Acylation Reactions

Acetyl-methanesulfonic acid is recognized as a potent reagent for the introduction of acetyl groups onto various substrates, particularly aromatic systems. researchgate.net It can be prepared on a large scale from the reaction of acetyl chloride and methanesulfonic acid. researchgate.net

While specific studies detailing the regioselectivity and stereoselectivity of this compound are not extensively available, the related use of methanesulfonic acid (MSA) as a catalyst in Friedel-Crafts acylation provides insights into the potential reactivity patterns. MSA has been shown to be an effective catalyst for the highly regioselective ortho-acylation of phenols and naphthols. arabjchem.org This regioselectivity is often attributed to a chelating effect involving the phenolic hydroxyl group and the sulfonic acid. It is plausible that in the presence of an acetyl source, this compound or a similar species is formed in situ, acting as the active electrophile that leads to the observed ortho-acetylation.

In one study, the direct ortho-acylation of various phenols and naphthols was achieved in high yields using methanesulfonic acid as a catalyst under microwave irradiation, affording the ortho-acylated products with over 98% selectivity. arabjchem.org

Table 1: Regioselective ortho-Acylation of Phenolic Compounds Catalyzed by Methanesulfonic Acid

| Substrate | Acylating Agent | Product | Yield (%) |

|---|---|---|---|

| 1-Naphthol | Acetic Acid | 2-Acetyl-1-naphthol | 95 |

| Phenol (B47542) | Acetic Acid | 2-Hydroxyacetophenone | 92 |

| p-Cresol | Acetic Acid | 2-Hydroxy-5-methylacetophenone | 94 |

Data compiled from a study on methanesulfonic acid-catalyzed ortho-acylation under microwave conditions. arabjchem.org

Information regarding the stereoselective acetylation of aromatic systems using this compound is not readily found in the surveyed literature.

The application of this compound for the acetylation of alcohols and amines is not well-documented in dedicated studies. However, the formation of methanesulfonate (B1217627) esters from the reaction of methanesulfonic acid with alcohols is a known process. pqri.orgresearchgate.net For instance, methanol (B129727) reacts with methanesulfonic acid to form methyl methanesulfonate. pqri.orgresearchgate.net This reaction proceeds via C-O bond cleavage of the alcohol. pqri.orgresearchgate.net While this demonstrates the reactivity of the sulfonic acid with alcohols, it represents an esterification of the sulfonic acid rather than an acetylation of the alcohol.

Similarly, the interaction of methanesulfonic acid with amines has been studied, primarily in the context of atmospheric particle formation, where it forms stable acid-base clusters. nih.govpnas.orgescholarship.org The direct use of isolated this compound for the preparative acetylation of alcohols and amines to form acetates and acetamides, respectively, requires further investigation to be fully characterized.

Specialized Synthetic Transformations and Reagent Utility

Beyond simple acetylations, this compound has been implicated in more complex synthetic sequences, highlighting its utility as a specialized reagent.

A notable application of this compound is found in the total synthesis of steroids. In an approach to the synthesis of 9,11-dehydroestrone, this compound was utilized as a reagent for the cleavage of an activated cyclopropane (B1198618) ring. researchgate.net This key step, part of a tandem transformation, facilitates the closure of ring B in the steroid framework, leading to C,18-bisnor-13α,17α-estradiol derivatives. researchgate.net This example underscores the utility of this compound in orchestrating complex bond-breaking and bond-forming events within a multi-step synthesis.

This compound is primarily known for its role as an acetylating agent, which is a form of functional group interconversion where a hydroxyl or amino group is converted to an acetylated derivative. Its application in other types of functional group interconversions is not widely reported. The reactivity of mixed anhydrides suggests potential for other transformations, but specific examples involving this compound for purposes other than acetylation are not prevalent in the current literature.

Role in Polymer Chemistry and Material Functionalization

The direct application of this compound in polymer chemistry and for the functionalization of materials is not extensively documented. However, related chemistries provide a basis for its potential utility. For instance, methanesulfonic acid is used as a catalyst in the synthesis of porous polymer networks from monomers containing acetyl groups. google.com In these processes, an aldol-type triple condensation is mediated by the acid. google.com

Furthermore, the functionalization of polymers with anhydride (B1165640) groups, such as maleic anhydride, is a common strategy to introduce reactive sites for further modification. researchgate.netumn.edursc.org While not directly involving this compound, this illustrates the importance of anhydride chemistry in polymer modification. The use of mixed carboxylic acid anhydrides as activating agents for carboxylic acids is also a well-established principle in organic synthesis, which can be extended to polymer functionalization. rsc.org The reactive nature of this compound suggests it could potentially be used to introduce acetyl groups onto polymer backbones, thereby altering their physical and chemical properties, though specific examples of this are yet to be widely reported.

Polymer Modification and Derivatization

This compound serves as a reagent for the derivatization of polymers through acetylation. This process involves the introduction of acetyl groups onto the polymer backbone, which can significantly alter the polymer's physical and chemical properties. For instance, the acetylation of natural polymers containing hydroxyl groups has been shown to modify their biodegradability and compatibility with other materials.

In the context of synthetic polymers, the introduction of acetyl groups can enhance solubility and provide reactive sites for further modifications. researchgate.net For example, reactive polymers bearing anionic sites can be reacted with electrophilic reagents like acetyl chloride (a related acetylating agent) to introduce pendant acetyl moieties. This modification can improve the polymer's solubility and open avenues for subsequent chemical transformations. researchgate.net Given its reactivity as an acetylating agent, this compound is a suitable reagent for such polymer modifications, particularly for polymers containing functional groups susceptible to acetylation, such as hydroxyl or amino groups. The acetylation of hyperbranched polyglycerols, for instance, has been demonstrated to increase their CO2-philicity, highlighting how acetylation can tailor polymer properties for specific applications.

Surface Functionalization of Inorganic Materials (e.g., Porous Silicon)

The surface properties of inorganic materials can be tailored for specific applications through chemical functionalization. Porous silicon, a material with a high surface area and tunable electronic and optical properties, is a prime candidate for such modifications. The functionalization of porous silicon surfaces can enhance their stability and introduce new functionalities.

While direct studies detailing the use of this compound for porous silicon functionalization are not extensively documented, the use of related acetylating agents, such as acetyl chloride, for the acylation of porous silicon surfaces is known. researchgate.net This process involves the reaction of the acetylating agent with the hydride-terminated or hydroxylated surface of porous silicon, resulting in the covalent attachment of acetyl groups. This surface modification can passivate the silicon surface, reducing its rate of oxidation in ambient conditions. researchgate.net

Given that this compound is an effective acetylating agent, it is a strong candidate for the surface functionalization of porous silicon and other inorganic materials with surface hydroxyl or amino groups. The introduction of acetyl groups can alter the surface energy, hydrophobicity, and reactivity of the material, enabling its use in a wider range of applications, from sensors to drug delivery systems.

Theoretical and Computational Chemistry Studies on Acetyl Methanesulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Acetyl-methanesulfonic acid. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the forces holding the molecule together.

A primary focus of these calculations is the determination of the molecule's equilibrium geometry—the three-dimensional arrangement of atoms that has the lowest potential energy. From this optimized structure, a wealth of information can be derived. Key parameters include bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's shape and steric profile.

Further analysis of the electronic structure involves calculating the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to calculate partial atomic charges, revealing the distribution of electron density across the molecule. researchgate.net This is particularly insightful for this compound, as it would quantify the electron-withdrawing effects of the sulfonyl and acetyl groups.

Vibrational frequency calculations are also essential. They not only confirm that the optimized geometry is a true energy minimum but also predict the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion and absorbs infrared radiation at a characteristic frequency.

Illustrative Calculated Properties for Analogous Compounds

To demonstrate the type of data generated, the table below presents typical calculated values for methanesulfonic acid (MSA) and acetone, which represent the two key functional components of this compound. These calculations are often performed using a DFT method like B3LYP with a basis set such as 6-311+G(2d,2p). frontiersin.org

| Property | Methanesulfonic Acid (MSA) | Acetone |

| HOMO Energy | -8.5 eV | -7.0 eV |

| LUMO Energy | -0.5 eV | +1.2 eV |

| HOMO-LUMO Gap | 8.0 eV | 8.2 eV |

| Calculated Dipole Moment | 3.9 D | 2.9 D |

| Key Vibrational Frequencies | S=O stretch (~1350 cm⁻¹), O-H stretch (~3500 cm⁻¹) | C=O stretch (~1715 cm⁻¹), C-H stretch (~2950 cm⁻¹) |

This table is illustrative, based on typical computational results for the specified analog compounds.

Reaction Pathway Modeling and Energy Profile Analysis

Computational chemistry provides powerful tools for modeling chemical reactions, allowing researchers to investigate potential synthetic routes to a target molecule like this compound and to understand its decomposition pathways. This involves mapping the potential energy surface (PES) of the reacting system.

A plausible synthesis could involve the sulfonation of a ketone or the acetylation of methanesulfonic acid. acs.orgmasterorganicchemistry.com To model such a reaction, computational chemists identify the structures of the reactants, products, and any intermediates. Crucially, they locate the transition state (TS)—the highest energy point along the reaction coordinate. The TS structure represents the energetic bottleneck of the reaction, and its geometry reveals the precise arrangement of atoms as bonds are broken and formed.

For example, a study on the sulfonation of aromatic ketones would involve modeling the attack of an electrophile like SO₃ on the ketone. torvergata.it Computational analysis can clarify the mechanism, such as whether the reaction proceeds in a single step or through multiple intermediates. masterorganicchemistry.com These models can also explore the catalytic effects of acids or bases on the reaction rate by calculating how they lower the activation energy. acs.org

Hypothetical Reaction Energy Profile for Formation

The following table illustrates a hypothetical energy profile for a reaction step, such as the addition of a sulfonating agent to an enolized acetyl group.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., Acetyl compound + SO₃) |

| Transition State (TS) | +25.0 | Highest energy point on the reaction pathway |

| Intermediate | +5.0 | A short-lived species formed after the TS |

| Products | -15.0 | Final products (e.g., this compound) |

This table represents a hypothetical reaction profile and is for illustrative purposes only.

Solvent Effects and Molecular Dynamics Simulations of Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects in two primary ways: through implicit solvent models or explicit solvent simulations.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate how a solvent might stabilize or destabilize reactants, products, and transition states, thereby altering reaction thermodynamics and kinetics.

For a more detailed understanding, explicit solvent simulations using molecular dynamics (MD) are employed. researchgate.netrsc.org In an MD simulation, the target molecule is placed in a box filled with a large number of individual solvent molecules (e.g., water). The motions of all atoms are then simulated over time by solving Newton's equations of motion.

MD simulations can reveal specific molecular interactions, such as hydrogen bonding between the sulfonic acid group of this compound and water molecules. bohrium.comacs.org They can provide insights into the solvation structure, showing how solvent molecules arrange themselves around the solute. acs.org Furthermore, by analyzing the trajectories of the atoms, researchers can study dynamic processes like conformational changes or the transport of the molecule through a medium. researchgate.net Advanced techniques like Ab Initio Molecular Dynamics (AIMD) combine MD with quantum chemical calculations on-the-fly, allowing for the simulation of chemical reactions, such as proton transfer from the acidic group to a solvent molecule, in a dynamic, solvated environment. acs.orgescholarship.orgcopernicus.org

Illustrative Data on Solvent Effects

The impact of a solvent on a key reaction parameter can be summarized as follows.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) (kcal/mol) |

| Gas Phase (Vacuum) | 1 | 30.0 |

| Toluene | 2.4 | 28.5 |

| Acetone | 21 | 25.0 |

| Water | 80 | 22.5 |

This table is a hypothetical illustration of how solvent polarity can affect the activation energy of a reaction.

Advanced Analytical Methodologies for Detection and Quantification of Acetyl Methanesulfonic Acid

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are paramount for the separation of Acetyl-methanesulfonic acid from reactants, byproducts, and sample matrices. The choice between liquid and gas chromatography depends on the compound's thermal stability and volatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the analysis of this compound due to its ability to separate non-volatile and thermally labile compounds.

Reversed-Phase (RP-HPLC): A reversed-phase method would be the primary approach. Given the polarity of the molecule, a polar-embedded or aqua-type C18 column could provide adequate retention and separation from less polar impurities. A simple mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier to suppress the ionization of any residual methanesulfonic acid, would be appropriate. sielc.comglsciences.com For instance, a gradient elution starting with a high aqueous content and increasing the organic solvent percentage would elute highly polar species first, followed by the target analyte.

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC is a valuable alternative. cas.cz A HILIC method could utilize a stationary phase with polar functional groups (e.g., amide, triazole) and a mobile phase rich in organic solvent (typically acetonitrile) with a small amount of aqueous buffer. rsc.org This technique separates compounds based on their partitioning between the organic-rich mobile phase and a water-enriched layer on the stationary phase surface.

Ion-Exchange Chromatography (IC): If the primary concern is the quantification of the parent acid, methanesulfonic acid, as an impurity or degradation product, ion chromatography is a powerful tool. acs.org Anion-exchange columns can effectively separate and quantify sulfonate anions with high sensitivity, often using a conductivity detector. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its high polarity, low volatility, and potential for thermal degradation in the injector and column. The molecule could decompose back to acetic anhydride (B1165640) and methanesulfonic acid or undergo other rearrangements. rsc.org Therefore, a derivatization step is likely necessary to convert the analyte into a more volatile and thermally stable derivative.

Derivatization: Acetylation or silylation are common derivatization techniques. However, for a mixed anhydride, these could be complex. A more plausible approach would be to react the this compound with a suitable nucleophile (e.g., an alcohol or amine) to form stable ester or amide derivatives, which can then be analyzed by GC-MS. nih.gov For example, reaction with a fluorinated alcohol would yield a derivative with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry. The reaction of mixed anhydrides with nucleophiles is a well-established process. zenodo.org

A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane). rsc.org The mass spectrometer would be operated in electron ionization (EI) mode, allowing for the generation of a characteristic fragmentation pattern that can be used for identification and quantification.

Table 1: Proposed HPLC and GC-MS Parameters for this compound Analysis (Based on Related Compounds)

| Parameter | HPLC (Reversed-Phase) | HPLC (HILIC) | GC-MS (after Derivatization) |

| Column | C18 (polar-embedded), 250 mm x 4.6 mm, 5 µm | Amide or Triazole-based, 150 mm x 2.1 mm, 3 µm | HP-5MS or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile (95:5 A:B) | Helium |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min |

| Gradient/Oven Program | 5% B to 95% B over 20 min | 95% B to 50% B over 15 min | 50°C (2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | UV (210 nm), ELSD, or Mass Spectrometry (ESI) | ELSD or Mass Spectrometry (ESI) | Mass Spectrometer (EI mode) |

| Injection Volume | 10 µL | 2 µL | 1 µL (splitless) |

| Derivatization Agent | Not Applicable | Not Applicable | e.g., Pentafluorobenzyl bromide (for the sulfonate) |

This table presents proposed starting conditions based on the analysis of structurally similar compounds; method development and validation would be required for this compound.

Spectrometric Methods for Quantitative Determination

Spectrometric methods are essential for both the identification and quantification of this compound, often used in conjunction with chromatographic separation.

Mass Spectrometry (MS)

Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides the highest degree of selectivity and sensitivity for quantitative analysis.

LC-MS: For HPLC analysis, an electrospray ionization (ESI) source is ideal. In positive ion mode, one might observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule is less likely, but fragments corresponding to the methanesulfonate (B1217627) anion could be detected. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments. mdpi.comnih.gov

GC-MS: Following derivatization, GC-MS analysis in EI mode would produce a reproducible fragmentation pattern. The resulting mass spectrum would serve as a fingerprint for the derivatized analyte, with specific fragment ions being used for quantification in selected ion monitoring (SIM) mode to enhance sensitivity and reduce matrix interference. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a structural elucidation tool, quantitative NMR (qNMR) can be used for determining the purity of a substance or the concentration of a solution without the need for an identical analytical standard.

By integrating the signals corresponding to the acetyl protons (a singlet around 2-3 ppm) and the methyl protons of the methanesulfonyl group (a singlet around 3-4 ppm) and comparing them to a certified internal standard with a known concentration, the quantity of this compound can be accurately determined. mdpi.comresearchgate.net ¹H NMR and ¹³C NMR would provide characteristic signals for the carbonyl and sulfonyl-adjacent carbons. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. The mixed anhydride structure would give rise to two distinct carbonyl (C=O) stretching bands, typically in the region of 1750-1850 cm⁻¹, and strong, characteristic absorptions for the sulfonyl (S=O) group around 1350 cm⁻¹ and 1175 cm⁻¹. researchgate.netadinternationalbv.com While less common for quantification than chromatography or NMR, changes in the intensity of these specific bands can be used to monitor reaction progress or degradation.

Table 2: Key Spectrometric Data for the Identification of this compound Functional Groups

| Spectroscopic Technique | Functional Group | Expected Signal/Wavenumber |

| ¹H NMR | Acetyl Group (CH₃-C=O) | Singlet, ~2.3 ppm |

| Methanesulfonyl Group (CH₃-S) | Singlet, ~3.2 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-170 ppm |

| Methyl Carbon (Acetyl) | ~22 ppm | |

| Methyl Carbon (Methanesulfonyl) | ~40 ppm | |

| FT-IR | Carbonyl (C=O) Stretch | Two bands, ~1820 cm⁻¹ and ~1760 cm⁻¹ |

| Sulfonyl (S=O) Asymmetric Stretch | ~1350-1380 cm⁻¹ | |

| Sulfonyl (S=O) Symmetric Stretch | ~1170-1190 cm⁻¹ |

Note: The exact chemical shifts and wavenumbers are predictive and may vary based on the solvent and other molecular interactions.

Future Research Directions and Emerging Applications

Exploration of New Substrate Scope for Acylation and Cleavage Reactions

Future investigations are aimed at significantly broadening the range of molecules that can be efficiently modified by acetyl-methanesulfonic acid and related methanesulfonic acid (MSA)-catalyzed systems. Research is moving beyond simple aromatic compounds to encompass more complex and functionally diverse substrates, including pharmaceuticals, natural products, and specialized polymers.

A key area of exploration is the regioselective acylation of complex phenolic systems. While traditional Friedel-Crafts acylation can produce a mixture of isomers, the use of methanesulfonic acid as a catalyst for acylation has been shown to provide exceptional control, yielding predominantly ortho-acylated products with high selectivity. scispace.comiau.iroiccpress.com This method's applicability to a range of phenol (B47542) and naphthol derivatives under solvent-free conditions opens avenues for the synthesis of valuable hydroxyaryl ketone intermediates for pharmaceuticals like chalcones and flavanones. iau.ir Research continues to expand the library of substituted phenols and polycyclic aromatic systems that can undergo this highly selective transformation.

Another significant research frontier is the chemoselective acylation of molecules with multiple reactive sites, such as hydroxyamino acids. Studies have demonstrated the successful O-acylation of hydroxyproline (B1673980) in methanesulfonic acid, where the amine group is protected by protonation, allowing the acyl group to be directed exclusively to the hydroxyl moiety. beilstein-journals.org This approach is vital for the synthesis of complex peptides and peptidomimetics, and future work will likely target other polyfunctional molecules where selective protection is challenging.

The application of MSA-based systems in cleavage reactions is also an active area of research. Strong acids are known to cleave ether bonds, a fundamental reaction in synthetic and degradative chemistry. masterorganicchemistry.comlongdom.org A notable advancement is the use of methionine in heated methanesulfonic acid to cleave aryl methyl ethers. acsgcipr.org This method is particularly promising for deprotection strategies in complex natural product synthesis. Future studies are expected to explore the cleavage of other types of ethers and protecting groups, expanding the synthetic utility of this reagent system.

Development of Catalyst Systems for Enhanced Reactivity or Selectivity

While this compound is a highly reactive species on its own, future research is focused on developing sophisticated catalyst systems to further enhance its performance. The goal is to achieve even greater control over reaction outcomes, particularly in terms of chemoselectivity and regioselectivity, and to improve reaction efficiency under milder conditions.

One promising approach involves the use of mixed catalyst systems. For instance, a combination of alumina (B75360) and methanesulfonic acid (Al2O3/MeSO3H), known as AMA, has been investigated for the selective monoesterification of diols. orientjchem.org This suggests that supporting MSA on solid materials can modulate its activity and selectivity. Future work could explore other solid supports like silica, zeolites, or functionalized polymers to create heterogeneous catalysts that are easily separable and recyclable, contributing to greener processes.

The combination of Brønsted acids like MSA with Lewis acids is another emerging area. This dual-catalyst approach could unlock new reactivity patterns or enhance selectivity in complex transformations. For example, in Friedel-Crafts reactions, a Lewis acid could coordinate to the substrate while the Brønsted acid activates the acylating agent, leading to unique regiochemical outcomes that are not achievable with either catalyst alone. Research into the synergistic effects of different acid combinations is expected to yield more powerful and tunable catalytic systems. numberanalytics.com

Furthermore, the development of chiral Brønsted acid catalysts based on phosphoric acid derivatives for acylation reactions provides a blueprint for future research. researchgate.net Although not directly involving MSA, these systems demonstrate that carefully designed organic acid catalysts can induce high levels of enantioselectivity. A long-term goal would be to develop chiral analogues or complexes of methanesulfonic acid that can facilitate asymmetric acylations, a highly valuable transformation in the synthesis of chiral drugs and fine chemicals.

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis

The integration of highly reactive reagents like this compound into continuous flow manufacturing is a significant area of future development, promising enhanced safety, scalability, and process control. wuxiapptec.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, is ideally suited for managing the exothermic and rapid nature of reactions involving potent acylating agents. acs.org

The use of mixed anhydrides in flow systems has already been successfully demonstrated in several contexts. For example, a continuous flow process for synthesizing chiral α-halo ketones, which are key building blocks for antiretroviral drugs, utilizes the in situ formation of a mixed anhydride (B1165640) in a tubular reactor. acs.org Similarly, the synthesis of peptides using mixed anhydride activation has been adapted to a scalable, solution-phase flow process, which avoids the use of solid-phase resins and allows for rapid reaction times. cam.ac.uk These examples serve as a proof-of-concept for applying similar methodologies to this compound, enabling the safe, on-demand generation and immediate consumption of the reagent, thereby minimizing risks associated with handling and storage. acs.orgcam.ac.uk

Future research will focus on designing dedicated flow reactors optimized for Friedel-Crafts acylation and other transformations using this compound. numberanalytics.com This includes the development of reactors with superior heat and mass transfer capabilities to precisely control reaction temperatures and prevent runaway reactions. wuxiapptec.com Furthermore, integrating in-line analytical techniques (e.g., IR, NMR) will allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purity. The ability to telescope multiple reaction steps—such as substrate preparation, acylation, and workup—into a single, uninterrupted flow process represents a major step toward more efficient and automated chemical manufacturing. acs.org

Green Chemistry Advancements and Sustainable Applications

Aligning chemical processes with the principles of green chemistry is a paramount goal for modern synthesis, and this compound is well-positioned for future advancements in this area, largely due to the favorable properties of its parent compound, methanesulfonic acid (MSA). solubilityofthings.com

MSA is widely regarded as a "green acid" because it is readily biodegradable, breaking down into sulfate (B86663) and CO2, and is part of the natural sulfur cycle. orientjchem.orgmdpi.comrsc.org It is less toxic and corrosive than many traditional mineral acids. orientjchem.org The use of this compound, derived from MSA, carries these intrinsic environmental benefits. Future research will focus on quantifying and leveraging these advantages in industrial applications. One key direction is the continued development of solvent-free reaction conditions. Numerous studies have shown that MSA-catalyzed acylations can be performed efficiently without any solvent, which dramatically reduces waste and eliminates the environmental impact associated with volatile organic compounds (VOCs). scispace.commdpi.comsid.ir

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.